TOLUENE DIISOCYANATE

Description

Properties

CAS No. |

31370-61-3 |

|---|---|

Molecular Formula |

C18H12N4O4 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene |

InChI |

InChI=1S/2C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2*2-4H,1H3 |

InChI Key |

LNKSOGFDOODVSP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

Related CAS |

31370-61-3 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanism of Toluene Diisocyanate (TDI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synthesis and reaction mechanisms of toluene (B28343) diisocyanate (TDI), a critical component in the production of polyurethanes. This document details the multi-step industrial manufacturing process, explores the underlying chemical reactions, presents quantitative data, and provides illustrative experimental protocols.

Overview of Toluene Diisocyanate Synthesis

This compound (TDI) is produced on a large industrial scale through a continuous three-step process.[1] The synthesis begins with toluene as the primary feedstock and involves nitration, followed by catalytic hydrogenation, and finally phosgenation to yield the final TDI product.[2][3] The most common commercial product is an 80:20 mixture of the 2,4-TDI and 2,6-TDI isomers, though other ratios such as 65:35 are also available.[1][4]

Step 1: Nitration of Toluene

The first step in TDI synthesis is the dinitration of toluene. This is achieved by reacting toluene with a mixture of nitric acid and sulfuric acid.[2] The methyl group on the toluene ring is activating, which allows for nitration to occur under milder conditions than those required for benzene.[1] This reaction yields a mixture of dinitrotoluene (DNT) isomers, primarily 2,4-DNT and 2,6-DNT in an approximate 80:20 ratio, which dictates the isomer ratio of the final TDI product.[1][5]

Experimental Protocol: Toluene Nitration

-

Reactor Setup: A temperature-controlled nitration reactor is charged with concentrated sulfuric acid.

-

Toluene Addition: High-purity toluene is added to the reactor.

-

Nitrating Acid Addition: A mixture of concentrated nitric acid and sulfuric acid (nitrating acid) is slowly introduced into the reactor while maintaining vigorous agitation.

-

Temperature Control: The reaction is highly exothermic, and the temperature is strictly controlled to optimize the desired isomer distribution and prevent over-nitration to products like trinitrotoluene (TNT).[1]

-

Phase Separation: After the reaction is complete, the mixture is allowed to settle, and the organic phase (containing DNT) is separated from the spent acid phase.

-

Washing and Neutralization: The DNT is washed with water to remove residual acids and then neutralized.

Quantitative Data: Nitration

| Parameter | Value/Condition | Source(s) |

| Reactants | Toluene, Nitric Acid, Sulfuric Acid | [2] |

| Product Isomer Ratio | ~80% 2,4-DNT, ~20% 2,6-DNT | [1][5] |

| Typical Mononitrotoluene Distribution | ~63% ortho, 33-34% para, 4% meta | [1] |

| Water Content in Nitrating Acid | Can be up to 23% | [1] |

Step 2: Catalytic Hydrogenation of Dinitrotoluene

The mixture of DNT isomers is then reduced to toluenediamine (TDA). This is accomplished through catalytic hydrogenation, where the nitro groups (-NO₂) are converted to amino groups (-NH₂).[2] This process is typically carried out in the liquid phase using a catalyst such as Raney nickel or palladium.[1][6] Gas-phase hydrogenation is generally avoided due to the explosive nature of DNT at the required temperatures.[1]

Experimental Protocol: DNT Hydrogenation

-

Catalyst Slurry Preparation: A slurry of the catalyst (e.g., Raney Nickel) in a solvent like methanol (B129727) is prepared in the hydrogenation reactor.

-

DNT Feed: The DNT isomer mixture is fed into the reactor.[6]

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the temperature is elevated. The reaction is carried out with continuous stirring to ensure efficient contact between the reactants and the catalyst.[1][6]

-

Reaction Monitoring: The reaction is monitored by measuring hydrogen uptake. The process is typically run as a series of pressure hydrogenations to ensure quantitative reduction.[1]

-

Catalyst Removal: Once the reaction is complete, the catalyst is filtered from the TDA solution.

-

Solvent Removal: The solvent is removed via distillation to yield the final TDA mixture.

Quantitative Data: Hydrogenation

| Parameter | Value/Condition | Source(s) |

| Reactants | Dinitrotoluene, Hydrogen Gas | [2] |

| Catalysts | Raney Nickel, Palladium | [1][6] |

| Solvent | Methanol | [1] |

| Temperature | ~100-120 °C | [1][6] |

| Pressure | >50 bar (725 psi); a test was run at 40 bar. | [1][6] |

| Selectivity to TDA | 98-99% | [1] |

Step 3: Phosgenation of Toluenediamine

The final and most critical step is the reaction of the TDA mixture with phosgene (COCl₂) to form TDI.[2][4] This reaction is typically performed in an inert solvent, such as o-dichlorobenzene.[1][7] The process produces hydrogen chloride (HCl) as a significant byproduct.[4] The phosgenation can proceed through different mechanistic pathways, which are influenced by reaction conditions.[8][9]

Reaction Mechanism

The phosgenation of TDA is a complex process. Theoretical studies have investigated two primary mechanisms: the "stepwise phosgenations" and the "phosgenations first" pathways.[9]

-

Stepwise Phosgenation: In this mechanism, one amino group is converted to an isocyanate group, followed by the conversion of the second amino group.

-

Phosgenations First: This pathway involves the initial formation of carbamoyl (B1232498) chloride intermediates at both amino groups, followed by the elimination of two HCl molecules to form the diisocyanate.[9] The "phosgenations first" mechanism is generally considered more energetically favorable.[8][10]

The reaction begins with the nucleophilic attack of the amine on phosgene, leading to the formation of a carbamoyl chloride. This intermediate then eliminates HCl at elevated temperatures to yield the isocyanate group.

Experimental Protocol: TDA Phosgenation

The industrial process is often carried out in two stages to control the reaction and by-product formation.

-

Cold Phosgenation: The TDA, dissolved in a solvent like o-dichlorobenzene, is reacted with phosgene at a low temperature (0-50 °C).[1][7] This step primarily forms a mixture of carbamoyl chlorides and amine hydrochlorides.[1]

-

Hot Phosgenation: The reaction mixture is then fed into a high-temperature reactor or tower (170-185 °C).[1] In this stage, the intermediates are converted to TDI with the evolution of HCl gas.[1][7]

-

Solvent and Phosgene Removal: Excess phosgene and the solvent are stripped from the crude TDI product. The excess phosgene is typically recycled.[11]

-

Purification: The crude TDI is purified by fractional distillation to separate the different isomers and remove by-products, yielding the final TDI product with the desired isomer ratio.[1][4]

Quantitative Data: Phosgenation

| Parameter | Value/Condition | Source(s) |

| Reactants | Toluenediamine, Phosgene | [2] |

| Solvent | o-dichlorobenzene | [1][7] |

| Cold Phosgenation Temperature | 0-50 °C | [1][7] |

| Hot Phosgenation Temperature | 170-185 °C | [1] |

| Byproduct | Hydrogen Chloride (HCl) | [4] |

| Selectivity to TDI (from TDA) | 97% | [1] |

| Overall Selectivity (from Toluene) | 81% (Mitsubishi process) | [1] |

Byproducts and Purification

The primary byproduct of the overall TDI synthesis is hydrogen chloride (HCl), generated during the phosgenation step.[4] This HCl is often recovered and sold as hydrochloric acid.[7] The purification of the final product is crucial and is accomplished through fractional distillation.[1] This step separates the 2,4-TDI and 2,6-TDI isomers to produce the standard commercial blends (e.g., 80:20 or 65:35) and removes non-distillable by-products often referred to as "TDI residue" or "TDI bottoms".[4][12]

References

- 1. Production of this compound (TDI) - Chempedia - LookChem [lookchem.com]

- 2. How this compound (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 3. This compound | TDI | TDI100 | Supplier & Distributor | Arpadis [arpadis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 7. globallcadataaccess.org [globallcadataaccess.org]

- 8. [PDF] A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) | Semantic Scholar [semanticscholar.org]

- 9. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globallcadataaccess.org [globallcadataaccess.org]

- 12. US5753750A - this compound residue-based compositions as fillers for polyisocyanates - Google Patents [patents.google.com]

Chemical and physical properties of toluene diisocyanate.

An In-depth Technical Guide to the Chemical and Physical Properties of Toluene (B28343) Diisocyanate

Toluene diisocyanate (TDI) is a highly reactive aromatic organic compound, pivotal in the production of polyurethanes.[1][2] Commercially, TDI is most commonly available as a mixture of its two primary isomers: 2,4-toluene diisocyanate and 2,6-toluene diisocyanate, typically in an 80:20 or 65:35 ratio, respectively.[1][3] This guide provides a comprehensive overview of the core chemical and physical properties of TDI, detailed experimental protocols for its analysis, and visual representations of key processes and pathways relevant to researchers, scientists, and drug development professionals.

Chemical Properties

The chemical behavior of TDI is dominated by the two highly reactive isocyanate (-NCO) functional groups attached to the toluene ring. This reactivity is the foundation of its industrial utility, particularly in polymerization reactions.

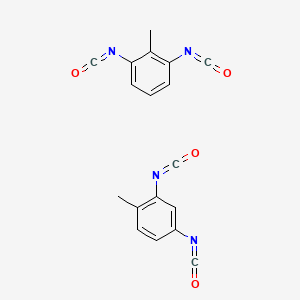

Structure and Isomers: TDI is an organic compound with the chemical formula CH₃C₆H₃(NCO)₂ and a molecular weight of 174.16 g/mol .[1][4] The two main isomers, 2,4-TDI and 2,6-TDI, differ in the positions of the isocyanate groups on the toluene ring.[5] Commercial TDI is typically a colorless to pale yellow liquid at room temperature, though it can darken upon exposure to light.[2][3]

-

2,4-TDI (CAS: 584-84-9): The isocyanate groups are at the 2 and 4 positions.

-

2,6-TDI (CAS: 91-08-7): The isocyanate groups are at the 2 and 6 positions.

-

TDI Mixture (CAS: 26471-62-5): Refers to the isomeric mixture.[3]

Reactivity: The isocyanate groups are electrophilic and readily react with nucleophiles, especially compounds containing active hydrogen atoms.

-

Reaction with Alcohols (Polyols): The most significant reaction is with hydroxyl (-OH) groups to form carbamate (B1207046) (urethane) linkages.[1] This polyaddition reaction with polyols is the basis for synthesizing polyurethanes.[6] The reactivity of the isocyanate groups in 2,4-TDI is not equal; the group at the 4-position is approximately four times more reactive than the group at the 2-position.[1][7]

-

Reaction with Water: TDI reacts with water to form an unstable carbamic acid, which then decomposes into toluenediamine (TDA) and carbon dioxide gas.[8][9] This reaction is critical for two reasons: it is used to create flexible polyurethane foams where the CO₂ acts as a blowing agent, and it poses a safety hazard, as the gas generation can lead to a dangerous pressure buildup in sealed containers.[10][11] The reaction is slow at room temperature but is accelerated by heat.[12]

-

Reaction with Other Compounds: TDI can react violently with acids, bases, amines, and strong oxidizers.[8][13] These exothermic reactions can generate enough heat to ignite the materials.[12]

Physical Properties

The physical properties of TDI and its common isomeric mixtures are summarized in the tables below. These properties are essential for safe handling, storage, and process design.

Table 1: General and Physical Properties of this compound Isomers and Mixtures

| Property | 2,4-TDI | 2,6-TDI | 80:20 TDI Mixture |

| Molecular Formula | C₉H₆N₂O₂[4] | C₉H₆N₂O₂[4] | C₉H₆N₂O₂[4] |

| Molecular Weight | 174.16[4] | 174.16[4] | 174.16[4] |

| CAS Number | 584-84-9[4] | 91-08-7[4] | 26471-62-5[4] |

| Appearance | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid[2] |

| Odor | Sharp, pungent[1][2] | Sharp, pungent[3] | Sharp, pungent[2] |

| Odor Threshold | 0.02 - 0.4 ppm[13] | Not available | 360–920 µg/m³[15] |

| Density / Specific Gravity | 1.214 g/cm³ at 25°C[1][4] | 1.226 g/cm³ at 20°C[3][4] | 1.22 g/cm³ at 20°C[4] |

| Melting Point | 21.8 °C[1][16] | 8-10.5 °C[3] | Crystallizes below ~15°C |

| Boiling Point | 251 °C[1] | 247-249 °C[3] | 250-255 °C[2] |

| Vapor Pressure | 0.01 mmHg at 25°C[1] | Not available | 0.025 mmHg at 25°C (77°F)[12] |

| Vapor Density (Air=1) | 6.0[12][13] | Not available | 6.0[12] |

| Viscosity | Not available | Not available | 1.2–1.5 cP at 25°C[2] |

Table 2: Solubility and Reactivity Properties of this compound

| Property | Value and Conditions |

| Solubility in Water | Insoluble; reacts with water.[2][12] |

| Solubility in Organic Solvents | Soluble/miscible with acetone, benzene, toluene, ether, carbon tetrachloride, kerosene, and ethyl acetate.[2][11][17] |

| Log P (Octanol-Water Partition Coefficient) | 3.43 at 22°C[9] |

Table 3: Safety and Flammability Properties of this compound

| Property | Value and Conditions |

| Flash Point | 121-132 °C (Closed Cup)[8][18] |

| Autoignition Temperature | >595 °C[4] |

| Lower Explosive Limit (LEL) | 0.9%[12][13] |

| Upper Explosive Limit (UEL) | 9.5%[12][13] |

Experimental Protocols

Accurate analysis of TDI, particularly the quantification of its isomers and the monitoring of residual monomers, is critical for quality control and safety. The high reactivity of TDI necessitates specific analytical approaches.

Protocol 1: Isomer Ratio Analysis by Gas Chromatography (GC)

This method is well-established for determining the isomeric purity of raw TDI materials.[19]

1. Objective: To separate and quantify 2,4-TDI and 2,6-TDI isomers in a technical-grade mixture.

2. Methodology:

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing approximately 1 g of the TDI sample and dissolving it in 100 mL of a dry, inert solvent such as toluene or cyclohexane.[19]

-

Ensure all glassware is meticulously dried in an oven to prevent any reaction between TDI and residual moisture.[19]

-

Prepare a series of calibration standards using certified reference materials of pure 2,4-TDI and 2,6-TDI in the same solvent.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for isomer separation, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

-

Detector: FID operated at 280°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis:

-

Identify the peaks corresponding to 2,4-TDI and 2,6-TDI by comparing their retention times with those of the pure standards.[19]

-

Quantify the concentration of each isomer by constructing a calibration curve from the standards or by using area normalization, where the percentage of each isomer is calculated from its peak area relative to the total peak area of both isomers.[19]

-

Protocol 2: Trace Analysis in Air by High-Performance Liquid Chromatography (HPLC)

Due to its high toxicity and low occupational exposure limits, monitoring airborne TDI is crucial. HPLC is the preferred method for this, but it requires derivatization to create a stable, detectable compound.[20][21]

1. Objective: To determine the concentration of TDI in workplace air samples.

2. Methodology:

-

Sample Collection and Derivatization:

-

Draw a known volume of air through a sampling train consisting of an impinger (bubbler) containing a solution of a derivatizing agent in a suitable solvent.[20] A common agent is 1-(2-methoxyphenyl)piperazine (B120316) (1-2MPP) in toluene.[20][22]

-

The TDI in the air reacts with the 1-2MPP to form a stable urea (B33335) derivative.[20]

-

Alternatively, air can be passed through a filter impregnated with a reagent like 1-(2-pyridyl)piperazine (B128488) (1-2PP).[20]

-

-

Sample Preparation:

-

If using an impinger, the resulting solution containing the urea derivative can be analyzed directly or after appropriate dilution.

-

For solid media like filters, the derivative is eluted with a suitable solvent (e.g., acetonitrile).

-

-

Instrumentation (Typical Conditions):

-

Liquid Chromatograph: Shimadzu LC-20AD or equivalent with a UV or Fluorescence detector.[20][21]

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Flow Rate: 1.0 mL/minute.

-

Detector: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm) or a fluorescence detector for enhanced sensitivity.[20]

-

-

Data Analysis:

-

Prepare calibration standards by reacting known amounts of TDI with the derivatizing agent.

-

Run the standards to create a calibration curve of peak area versus concentration.

-

Quantify the TDI-urea derivative in the air sample by comparing its peak area to the calibration curve. The initial concentration of TDI in the air can then be calculated based on the sampled air volume.

-

Visualizations

Logical and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adityadyechem.com [adityadyechem.com]

- 3. Introduction to this compound (TDI) [enuochem.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. TDI – ARENA-CHEMICAL [arena-chemical.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Toluene-2,4-diisocyanate - DCCEEW [dcceew.gov.au]

- 9. This compound CAS#: 26471-62-5 [m.chemicalbook.com]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

- 11. oltchim.ro [oltchim.ro]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. LCSS: this compound [web.stanford.edu]

- 14. agilent.com [agilent.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. sdlookchem.com [sdlookchem.com]

- 18. Table 4-2, Physical and Chemical Properties of this compound and Methylenediphenyl Diisocyanatea - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. ANALYTICAL METHODS - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measurement of this compound (TDI) in the Working Environment : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 22. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of Toluene Diisocyanate (TDI)

For Researchers, Scientists, and Drug Development Professionals

Toluene Diisocyanate (TDI), a key reactive chemical intermediate in the synthesis of polyurethanes, presents significant health and safety challenges in a laboratory setting. Its high reactivity, a desirable trait for polymerization, also underlies its hazardous nature. This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and emergency responses required for the safe use of TDI in research and development environments. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Understanding the Hazards of this compound

TDI is a potent respiratory sensitizer, skin and eye irritant, and is recognized as a potential human carcinogen.[1][2][3] The primary hazards associated with TDI exposure stem from its high chemical reactivity with nucleophiles such as water, alcohols, and amines.

-

Respiratory Sensitization: Inhalation of TDI vapors or aerosols is the most significant risk.[4][5][6] It can lead to respiratory sensitization, causing severe asthma-like reactions upon subsequent exposure, even at concentrations below established occupational exposure limits.[1][5][7] Symptoms include wheezing, coughing, chest tightness, and shortness of breath.[1][5]

-

Skin and Eye Irritation: Direct contact with liquid TDI can cause severe skin irritation, redness, and chemical burns.[4][8] Eye exposure can result in serious, potentially permanent damage.[2][8][9]

-

Inhalation Hazards: Acute inhalation of high concentrations of TDI vapor can irritate the entire respiratory tract.[4][10]

-

Carcinogenicity: The National Toxicology Program (NTP) lists TDI as "reasonably anticipated to be a human carcinogen," and the International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, "possibly carcinogenic to humans."[1][2]

Due to these significant health risks, a comprehensive safety strategy is non-negotiable when working with TDI.

Quantitative Data for this compound

Accurate data is fundamental to a thorough risk assessment. The following tables summarize key quantitative information for TDI.

Table 1: Physical and Chemical Properties of this compound (80:20 mixture of 2,4- and 2,6-isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₂ | [4] |

| Molecular Weight | 174.16 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [4][12] |

| Odor | Sharp, pungent | [2][10] |

| Boiling Point | 251 °C (484 °F) | [4] |

| Melting Point | 21.8 °C (71.2 °F) | [4] |

| Specific Gravity | 1.22 @ 25 °C (77 °F) | [6][9][11] |

| Vapor Pressure | 0.01 mmHg @ 20 °C | [4] |

| 0.05 mmHg @ 25 °C | [2] | |

| Flash Point | 132 °C (270 °F) | [2] |

| Autoignition Temp. | >619 °C (>1146 °F) | [2] |

| Explosive Limits | 0.9 - 9.5% by volume in air | [2] |

| Solubility in Water | Reacts exothermically | [2][4] |

Table 2: Occupational Exposure Limits (OELs) for this compound

| Organization | Limit Type | Value (ppb) | Value (mg/m³) | Reference(s) |

| OSHA | Ceiling | 20 ppb | 0.14 mg/m³ | [2][4][7] |

| ACGIH (2016) | TWA (8-hr) | 1 ppb | 0.007 mg/m³ | [2] |

| ACGIH (2016) | STEL (15-min) | 5 ppb | 0.036 mg/m³ | [2] |

| NIOSH | IDLH | 2,500 ppb (2.5 ppm) | 17.5 mg/m³ | [3][10] |

Note: Odor should never be used as a warning for overexposure, as the odor threshold is significantly higher than the OELs.[13][14]

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls is a fundamental principle of occupational safety. The most effective controls are elimination and substitution, which are not always feasible in a research context where TDI is a necessary reagent. Therefore, robust engineering and administrative controls are paramount.

Caption: Hierarchy of controls for managing TDI exposure in the laboratory.

Engineering Controls

-

Chemical Fume Hood: All handling of TDI, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood with a tested and certified face velocity.[4][15]

-

Ventilation: The laboratory must be well-ventilated, with systems designed to capture contaminants at the source.[4] General lab ventilation is not a substitute for a dedicated fume hood.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving TDI must be developed and strictly followed. These SOPs should be readily accessible to all personnel.

-

Training: All personnel who will handle TDI must receive comprehensive, documented training on its hazards, safe handling procedures, emergency response, and waste disposal before beginning work.[13]

-

Restricted Access: Areas where TDI is stored or used should be clearly marked with warning signs, and access should be restricted to authorized and trained personnel.

-

Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[4][8] Wash hands thoroughly with soap and water immediately after handling TDI.[4][8] Do not eat, drink, or apply cosmetics in areas where TDI is handled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.

-

Respiratory Protection: When engineering controls are insufficient to maintain exposure below OELs, or during emergency situations, an approved respirator is mandatory.[4][13] A full-face, air-supplied respirator is often recommended.[13] All respirator users must be part of a formal respiratory protection program, including fit-testing and medical clearance, as required by OSHA.[9]

-

Hand Protection: Chemical-resistant gloves are required.[4][8] Studies have shown that butyl rubber gloves offer excellent resistance to isocyanates.[14][16] Nitrile gloves may provide limited protection for incidental contact but should be changed immediately upon contamination.[4][14] Always inspect gloves for tears or holes before use.[8]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][8] A face shield worn over safety goggles is required when there is a significant risk of splashing.[4][13]

-

Protective Clothing: A chemical-resistant lab coat or apron should be worn over personal clothing.[4][13] Closed-toe shoes are mandatory.

Caption: A general workflow for safely handling TDI in a laboratory setting.

Storage and Waste Disposal

Storage

Proper storage is crucial to prevent dangerous reactions.

-

Containers: Keep containers tightly sealed to prevent moisture contamination, which can lead to a dangerous buildup of CO₂ gas and pressure.[4][8][17]

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[4][8][12]

-

Temperature: Store below 30°C (86°F) to prevent degradation.[4]

-

Incompatibilities: Segregate TDI from incompatible materials, especially water, alcohols, amines, acids, and strong bases.[4]

Waste Disposal

TDI waste is considered hazardous and must be managed according to federal, state, and local regulations.[18]

-

Liquid Waste: Unused or off-spec TDI is a U223 listed hazardous waste under RCRA regulations.[18] Do not pour TDI waste down the drain. Collect in a designated, properly labeled, sealed waste container.

-

Solid Waste: Contaminated materials (e.g., gloves, absorbent pads, paper towels) must be collected in a sealed, labeled hazardous waste container.

-

Empty Containers: "Empty" drums or containers will still contain hazardous TDI residue.[18] They must be decontaminated with a neutralizing solution before disposal or recycling.[18]

Caption: Decision tree for the proper disposal of TDI-contaminated waste.

Experimental Protocols

Protocol: Air Monitoring for TDI (Adapted from OSHA Method 42)

This protocol outlines a method for collecting and analyzing airborne TDI to assess potential exposure.

Objective: To quantify the concentration of 2,4-TDI and 2,6-TDI in the laboratory air.

Materials:

-

Personal sampling pump, calibrated to 1 L/min.

-

37-mm glass fiber filters (GFF) coated with 1-(2-pyridyl)piperazine (B128488) (1-2PP) in a three-piece cassette.

-

Vials with PTFE-lined caps.

-

Desorption solvent: 90/10 (v/v) acetonitrile/dimethyl sulfoxide (B87167) (ACN/DMSO).

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Methodology:

-

Pump Calibration: Calibrate the personal sampling pump to a flow rate of 1 L/min using a representative filter cassette in line.

-

Sample Collection:

-

Remove the inlet cover from the three-piece cassette.

-

Attach the cassette in the breathing zone of the researcher or in a fixed location for area sampling.

-

Draw air through the filter at 1 L/min for a recommended total volume of 15 L (for a 15-minute sample).[5] Longer sampling times can be used for Time-Weighted Average (TWA) measurements.

-

After sampling, turn off the pump, record the sampling time, and replace the cassette cover.

-

-

Sample Preparation:

-

Carefully remove the coated GFF from the cassette and place it in a vial.

-

Add a precise volume (e.g., 4 mL) of the ACN/DMSO desorption solvent.

-

Seal the vial and gently agitate to ensure complete extraction of the TDI-urea derivative.

-

-

Analysis:

-

Analyze the extracted sample by HPLC according to a validated laboratory method. The TDI is derivatized by the 1-2PP on the filter to a stable urea (B33335) compound, which is then quantified.[5][19]

-

Prepare a calibration curve using standards of the TDI-urea derivative.

-

Calculate the mass of TDI per sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of TDI in the air using the following formula: Concentration (mg/m³) = (Mass of TDI in µg) / (Volume of air sampled in L)

-

Protocol: Decontamination of a Minor TDI Spill (<100 mL)

Objective: To safely neutralize and clean up a small spill of TDI in a chemical fume hood.

Materials:

-

TDI spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use sawdust.[11]

-

Decontamination solution (prepare fresh). A common formulation is: 90% water, 8% concentrated ammonia, and 2% detergent.[8][20] Another option includes 10% isopropyl alcohol, 1% ammonia, and 89% water.[8]

-

Plastic scoop and scraper.

-

Heavy-duty plastic bags for waste.

-

Hazardous waste labels.

-

-

Full PPE, including a respirator, butyl rubber gloves, chemical splash goggles, face shield, and a chemical-resistant apron.

Methodology:

-

Alert Personnel: Immediately alert others in the laboratory.

-

Ensure Ventilation: Verify that the fume hood is operating correctly. Do not attempt to clean a spill outside of a fume hood.

-

Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.[21]

-

Apply Neutralizer: Slowly and carefully apply the decontamination solution to the absorbed spill. Be aware that the reaction is exothermic and may release CO₂ gas.[8][20] Avoid splashing.

-

Allow Reaction Time: Let the mixture sit for at least 30-60 minutes to ensure complete neutralization.

-

Collect Waste: Using a plastic scoop, collect the absorbed and neutralized material. Place it into a heavy-duty plastic bag.

-

Decontaminate Surfaces: Wipe the spill area with a cloth soaked in the decontamination solution. Wipe the area again with a clean, wet cloth.

-

Package Waste: Place all contaminated items (scoop, gloves, absorbent, cloths) into the plastic bag. Seal the bag, label it as "TDI Spill Debris," and place it in the designated hazardous waste collection area.

-

Doff PPE and Wash: Remove PPE and wash hands and any exposed skin thoroughly.

-

Report Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or large spill.

Caption: Emergency response flowchart for TDI incidents in the laboratory.

First Aid

-

Inhalation: Immediately move the affected person to fresh air.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] A polyglycol-based skin cleanser or corn oil may also be effective.[13] Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Major Spills

For any spill outside a fume hood, or a large spill (>100 mL) inside a hood:

-

Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity.

-

Isolate: Close the laboratory doors to confine the vapors.

-

Call for Help: Activate the nearest fire alarm and call emergency services (911) and the institution's EHS department. Provide details on the chemical and location.

-

Do Not Re-enter: Do not attempt to clean up a major spill. Wait for trained emergency responders.

By implementing these comprehensive safety measures, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. LCSS: this compound [web.stanford.edu]

- 3. glovenation.com [glovenation.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. osha.gov [osha.gov]

- 6. Message: TDI Specific Gravity [portfolio-pplus.com]

- 7. osha.gov [osha.gov]

- 8. isca.in [isca.in]

- 9. cosmique.in [cosmique.in]

- 10. quora.com [quora.com]

- 11. chemicals.basf.com [chemicals.basf.com]

- 12. 2,6-TOLUENE-DIISOCYANATE (TDI) | Occupational Safety and Health Administration [osha.gov]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TDI Mixed Isomers Vapor Pressure Chart - American Chemistry Council [americanchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. ANALYTICAL METHODS - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. americanchemistry.com [americanchemistry.com]

- 20. [PDF] Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers | Semantic Scholar [semanticscholar.org]

- 21. ehs.utk.edu [ehs.utk.edu]

Understanding the different isomers of toluene diisocyanate (2,4-TDI and 2,6-TDI).

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Toluene (B28343) diisocyanate (TDI) is a pivotal aromatic diisocyanate in the polymer industry, primarily used in the production of polyurethanes. Commercial TDI is typically a mixture of its two main isomers, 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI). The ratio of these isomers is a critical determinant of the final polymer's properties, making a thorough understanding of their individual characteristics essential for material science and related research fields. This technical guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of 2,4-TDI and 2,6-TDI.

Chemical Structure and Properties

The positioning of the isocyanate (-NCO) groups on the toluene ring dictates the distinct reactivity and physical properties of the two isomers.

-

2,4-Toluene Diisocyanate (2,4-TDI): In this isomer, the two isocyanate groups are located at the 2- and 4-positions relative to the methyl group. This asymmetrical structure leads to differential reactivity of the two -NCO groups. The isocyanate group at the 4-position (para) is more reactive than the group at the 2-position (ortho) due to less steric hindrance from the methyl group.[1]

-

2,6-Toluene Diisocyanate (2,6-TDI): This isomer has its isocyanate groups at the 2- and 6-positions. The symmetrical nature of 2,6-TDI means that both isocyanate groups have similar initial reactivity.[2] However, the reaction of one -NCO group can electronically influence the reactivity of the second.

A summary of the key physical and chemical properties of the individual isomers and their common mixtures is presented in the table below.

| Property | 2,4-TDI | 2,6-TDI | 80:20 TDI Mixture | 65:35 TDI Mixture |

| CAS Number | 584-84-9 | 91-08-7 | 26471-62-5 | 26471-62-5 |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight ( g/mol ) | 174.16 | 174.16 | 174.16 | 174.16 |

| Appearance | Colorless to pale yellow liquid/solid | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Melting Point (°C) | 21.8 | 18 | ~14 | Not Available |

| Boiling Point (°C) | 251 | 251 | 251 | Not Available |

| Density (g/cm³ at 20°C) | 1.22 | 1.22 | 1.22 | 1.22 |

| Vapor Pressure (mmHg at 25°C) | 0.01 | 0.01 | 0.01 | Not Available |

Industrial Synthesis of Toluene Diisocyanate

The industrial production of TDI is a multi-step process that begins with toluene. The process is designed to yield a specific isomeric mixture, most commonly an 80:20 ratio of 2,4-TDI to 2,6-TDI.[3][4]

Experimental Protocols for Synthesis

Objective: To introduce two nitro groups onto the toluene ring, primarily at the 2,4- and 2,6-positions.

Methodology:

-

Reagents: Toluene, Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).

-

Procedure: Toluene is treated with a mixed acid solution. The reaction is typically carried out in a continuous reactor system.

-

The temperature is carefully controlled to favor the formation of the desired dinitro isomers and to minimize the production of unwanted byproducts. A typical isomer distribution is approximately 80% 2,4-dinitrotoluene (B133949) and 20% 2,6-dinitrotoluene.[3][4]

-

The organic DNT layer is separated from the spent acid, washed, and neutralized.

Objective: To reduce the nitro groups of DNT to amino groups, forming TDA.

Methodology:

-

Reagents: Dinitrotoluene mixture, Hydrogen gas, Catalyst (e.g., Raney Nickel or Palladium on carbon).[5]

-

Procedure: The DNT mixture is subjected to catalytic hydrogenation in a slurry-phase reactor.

-

The reaction is carried out under elevated temperature and pressure.

-

The catalyst is filtered off after the reaction is complete, and the resulting TDA mixture is purified by distillation.

Objective: To convert the amino groups of TDA to isocyanate groups.

Methodology:

-

Reagents: Toluenediamine mixture, Phosgene (B1210022) (COCl₂), Inert solvent (e.g., o-dichlorobenzene).

-

Procedure: The TDA mixture is reacted with an excess of phosgene in an inert solvent.

-

The reaction proceeds in two stages: a cold phosgenation to form carbamoyl (B1232498) chlorides and amine hydrochlorides, followed by a hot phosgenation to convert these intermediates to diisocyanates.[6]

-

Hydrogen chloride gas is evolved as a byproduct.

-

The final TDI product is purified by distillation to remove the solvent and any byproducts.

Analytical Methods for Isomer Differentiation and Quantification

Accurate determination of the isomer ratio in TDI mixtures is crucial for quality control and for understanding the structure-property relationships of the resulting polymers. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of TDI isomers, often requiring a derivatization step to form stable, detectable compounds.

Experimental Protocol (based on NIOSH Method 5522): [4]

-

Sample Preparation (Air Sampling): Air is drawn through a sampling train containing a solution of a derivatizing agent, such as tryptamine (B22526) in dimethyl sulfoxide (B87167) (DMSO). The TDI in the air reacts with the tryptamine to form stable urea (B33335) derivatives.

-

Instrumentation:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate).

-

Detector: Fluorescence detector.

-

-

Procedure:

-

An aliquot of the derivatized sample solution is injected into the HPLC system.

-

The different isomer derivatives are separated based on their retention times.

-

Quantification is achieved by comparing the peak areas of the sample to those of a calibration curve prepared from certified standards.

-

Gas Chromatography (GC)

GC is a powerful method for the direct analysis of TDI isomers without the need for derivatization.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the TDI sample is prepared in a dry, inert solvent such as toluene or cyclohexane.

-

Instrumentation:

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase).

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Procedure:

-

A small volume of the sample solution is injected into the GC.

-

The isomers are separated based on their boiling points and interaction with the stationary phase.

-

The ratio of the isomers is determined by the relative areas of their corresponding peaks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the quantitative analysis of TDI isomers by measuring the absorbance of specific infrared bands.

Experimental Protocol (based on ASTM D4660): [7][8]

-

Sample Preparation: A solution of the TDI sample is prepared in a suitable solvent that is transparent in the infrared region of interest (e.g., cyclohexane).

-

Instrumentation: FTIR spectrometer with a liquid sample cell.

-

Procedure:

-

The infrared spectrum of the sample solution is recorded.

-

The absorbance of characteristic peaks for each isomer is measured. For example, the out-of-plane C-H deformation bands in the aromatic region can be used.

-

The isomer ratio is calculated from the ratio of these absorbances using a predetermined calibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to determine the isomer ratio.[9]

Experimental Protocol:

-

Sample Preparation: The TDI sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure:

-

The ¹H NMR spectrum of the sample is acquired.

-

The distinct signals for the methyl protons and/or the aromatic protons of the 2,4- and 2,6-isomers are identified.

-

The isomer ratio is determined by integrating the respective peak areas.

-

Reactivity and Applications

The primary application of TDI is in the production of polyurethane foams, coatings, adhesives, sealants, and elastomers (CASE).[10] The different reactivity of the 2,4- and 2,6-isomers influences the polymerization process and the final properties of the polyurethane.

-

Flexible Polyurethane Foams: The most common TDI mixture, 80:20 2,4-/2,6-TDI, is widely used in the production of flexible foams for furniture, bedding, and automotive seating.[11] The differential reactivity of the isocyanate groups in 2,4-TDI allows for a controlled reaction with polyols, leading to the formation of a flexible foam structure.

-

Coatings, Adhesives, Sealants, and Elastomers (CASE): Pure 2,4-TDI or mixtures with a higher 2,4-TDI content are often used in CASE applications where specific performance characteristics, such as high hardness and abrasion resistance, are required.[12]

Toxicology and Safety

Both 2,4-TDI and 2,6-TDI are classified as toxic substances and require careful handling.

-

Health Hazards: TDI is a potent respiratory sensitizer (B1316253) and can cause asthma-like symptoms upon inhalation.[7][13] It is also an irritant to the skin, eyes, and respiratory tract.[14] The International Agency for Research on Cancer (IARC) has classified 2,4-toluene diisocyanate as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[14]

-

Safe Handling: Proper personal protective equipment (PPE), including respirators, gloves, and eye protection, is essential when working with TDI.[6][15] Adequate ventilation is crucial to minimize exposure to TDI vapors.[6]

Quantitative Toxicology Data:

| Parameter | Value | Species | Route of Exposure |

| LC₅₀ (4-hour) | ~14 ppm | Rat | Inhalation |

| Oral LD₅₀ | >2000 mg/kg | Rat | Oral |

| Dermal LD₅₀ | >9400 mg/kg | Rabbit | Dermal |

Conclusion

A comprehensive understanding of the distinct properties and reactivities of 2,4-TDI and 2,6-TDI is fundamental for the development and quality control of polyurethane materials. The choice of analytical methodology for isomer quantification depends on the specific requirements of the application, with HPLC and GC being the most prevalent techniques. Due to the hazardous nature of TDI, strict adherence to safety protocols is paramount for all personnel involved in its handling and use. This guide provides a foundational resource for researchers and professionals working with these important industrial chemicals.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdc.gov [cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. researchgate.net [researchgate.net]

- 10. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for this compound and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. store.astm.org [store.astm.org]

- 15. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

A Deep Dive into the Reactivity of Toluene Diisocyanate with Polyols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core principles governing the reaction between toluene (B28343) diisocyanate (TDI) and polyols, a cornerstone of polyurethane chemistry. This document elucidates the reaction kinetics, catalytic influences, and potential side reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to foster a thorough understanding of this critical industrial process.

The Fundamental Urethane (B1682113) Reaction

The synthesis of polyurethanes is predicated on the nucleophilic addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) of TDI, forming the characteristic urethane linkage.[1] Toluene diisocyanate is most commonly used as a mixture of its 2,4- and 2,6-isomers, with 80/20 and 65/35 blends being prevalent.[2][3] These isomers exhibit different reactivities.

In 2,4-TDI, the two isocyanate groups have differing reactivities. The -NCO group at the 4-position (para) is significantly more reactive, approximately four times more so, than the -NCO group at the 2-position (ortho).[2][4] This disparity is attributed to the reduced steric hindrance at the para position compared to the ortho position, which is encumbered by the adjacent methyl group.[1][5] This inherent reactivity difference is a pivotal factor in the polymerization process and the final polymer structure.[1] In the symmetrical 2,6-TDI molecule, both isocyanate groups have similar, lower reactivity, comparable to the ortho-position on 2,4-TDI.[2]

Uncatalyzed Reaction Mechanism

In the absence of a catalyst, the reaction proceeds via a nucleophilic attack of the oxygen atom of the polyol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the urethane bond.[1] The reaction kinetics generally follow a second-order rate law.[1][6]

Catalyzed Reaction Mechanism

Catalysts are indispensable in the industrial production of polyurethanes, serving to accelerate the reaction rate and control the final properties of the polymer. [1] The most common catalysts fall into two categories: tertiary amines and organometallic compounds. [4]

-

Tertiary Amines (e.g., diazabicyclooctane - DABCO): These catalysts are thought to form an active complex with the hydroxyl group of the polyol, thereby increasing its nucleophilicity.

-

Organotin Compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL): As a Lewis acid, DBTDL coordinates with the oxygen of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group. [1] Zirconium-based catalysts have also been shown to activate hydroxyl groups. [21]

Quantitative Reaction Kinetics

The reaction between TDI and polyols adheres to a second-order kinetic model. The rate constants for the para-NCO (k₁) and ortho-NCO (k₂) groups differ significantly. The choice of catalyst and the reaction temperature have a profound impact on these rate constants.

| Condition | Polyol | Temp (°C) | k₁ (L/mol·min) | k₂ (L/mol·min) | Ea₁ (kJ/mol) | Ea₂ (kJ/mol) | Catalyst |

| Uncatalyzed | PPG-400 | 30 | 0.0023 | 0.0005 | 45.6 | 58.5 | None |

| Uncatalyzed | PPG-1000 | 30 | 0.0019 | 0.0004 | 48.9 | 62.7 | None |

| Uncatalyzed | PPG-2000 | 30 | 0.0015 | 0.0003 | 52.3 | 66.9 | None |

| DBTDL-catalyzed | PPG-400 | 30 | 1.85 | 0.42 | 30.1 | 38.9 | DBTDL |

| DBTDL-catalyzed | PPG-1000 | 30 | 1.83 | 0.41 | 30.5 | 39.3 | DBTDL |

| DBTDL-catalyzed | PPG-2000 | 30 | 1.84 | 0.42 | 30.2 | 39.1 | DBTDL |

| FeAA-catalyzed | HTPB | 60 | 0.032 | - | 54.3 | - | FeAA |

Note: Data is compiled from studies on TDI with polypropylene (B1209903) glycol (PPG) and hydroxyl-terminated polybutadiene (B167195) (HTPB). k₂ and activation energies (Ea) were not always reported for all conditions. FeAA stands for ferric acetylacetonate. [1, 4]

Factors Influencing Reactivity

Several factors critically influence the reactivity of TDI with polyols:

-

Steric Hindrance: As previously mentioned, the methyl group on the toluene ring sterically hinders the ortho-NCO group, reducing its reactivity compared to the para-NCO group. [4]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, leading to undesirable products and affecting the polymer's properties. [4, 13]

-

Catalyst: The type and concentration of the catalyst are crucial. Catalysts not only increase the reaction rate but can also influence the relative reactivity of the two isocyanate groups, thereby affecting the polymer microstructure. [4] High catalyst concentrations can also accelerate side reactions. [4]

-

Polyol Structure: The molecular weight and structure of the polyol can affect the reaction kinetics. For instance, in uncatalyzed reactions, rate constants have been observed to decrease with increasing molecular weight of polypropylene glycols. [3]

-

Solvent: The polarity of the solvent can influence the reaction rate by affecting the self-association of the polyol's hydroxyl groups. [27]

Potential Side Reactions

Besides the primary urethane-forming reaction, several side reactions can occur, especially at elevated temperatures or in the presence of excess isocyanate or contaminants like water. [1] These side reactions can introduce branching and cross-linking, significantly impacting the properties of the final polymer. [4]

-

Allophanate (B1242929) Formation: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This reaction typically occurs at higher temperatures (above 100-120°C) and leads to branching.

-

Biuret (B89757) Formation: In the presence of water, isocyanates first react to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a urea (B33335) linkage. Subsequently, another isocyanate can react with the urea linkage to form a biuret linkage, introducing further branching. [1]

-

Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other, often in the presence of specific catalysts, to form a highly stable, cross-linked isocyanurate ring.

Experimental Protocols

Monitoring Reaction Kinetics by In-Situ FTIR Spectroscopy

This protocol outlines a method for real-time monitoring of the TDI-polyol reaction by tracking the consumption of the isocyanate group. [7]

Experimental Setup:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped for reaction monitoring.

-

Accessory: Attenuated Total Reflectance (ATR) immersion probe connected via optic fibers. [1]

-

Reactor: A temperature-controlled glass reactor with a mechanical stirrer and a nitrogen inlet.

Procedure:

-

Preparation: Charge the polyol and any solvent (if used) into the reactor. Heat the mixture to the desired reaction temperature under a nitrogen blanket while stirring.

-

Background Spectrum: Once the temperature is stable, collect a background FTIR spectrum of the polyol.

-

Reaction Initiation: Add the pre-heated TDI to the reactor and immediately start time-resolved FTIR scans.

-

Data Acquisition: Continuously collect spectra throughout the reaction. Monitor the reaction progress by observing the decrease in the area or height of the characteristic NCO stretching peak, which appears around 2270 cm⁻¹. [1]

-

Analysis: The concentration of NCO groups over time can be calculated using a Beer-Lambert law correlation, allowing for the determination of kinetic rate constants. [1]

Determination of Free Isocyanate Content by Titration

This method is used to determine the percentage of unreacted NCO groups, often at the end of a reaction or in a prepolymer.

Principle:

Excess di-n-butylamine is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.

Procedure (based on ASTM D2572):

-

Sample Preparation: Accurately weigh a sample of the prepolymer or reaction mixture into a flask.

-

Reaction: Add a known excess of a standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene). Stopper the flask and allow it to stand for a specified time (e.g., 15 minutes) to ensure complete reaction.

-

Titration: Add a suitable indicator (e.g., bromocresol green) and titrate the solution with a standardized hydrochloric acid solution until the endpoint is reached (color change).

-

Blank: Perform a blank titration using the same amounts of reagents but without the sample.

-

Calculation: The percent NCO is calculated using the following formula:

%NCO = [(V_blank - V_sample) * N * 4.202] / W_sample

Where:

-

V_blank = volume of HCl for blank (mL)

-

V_sample = volume of HCl for sample (mL)

-

N = normality of HCl

-

4.202 = milliequivalent weight of the NCO group

-

W_sample = weight of the sample (g)

-

Conclusion

The reaction between this compound and polyols is a complex process governed by a multitude of factors including reactant structure, temperature, and catalysis. A comprehensive understanding of the reaction kinetics and potential side reactions is paramount for controlling the polymerization process and tailoring the final properties of the polyurethane material. The experimental protocols outlined provide robust methods for quantifying the reaction progress and the final product characteristics, enabling researchers and developers to optimize formulations and processes for a wide range of applications.

References

Toluene diisocyanate production process and chemical intermediates.

An In-depth Technical Guide to the Production of Toluene (B28343) Diisocyanate (TDI)

Introduction

Toluene diisocyanate (TDI) is a vital aromatic diisocyanate and a key component in the production of polyurethanes.[1] Primarily used in the manufacturing of flexible foams for furniture, bedding, and automotive seating, TDI also finds applications in coatings, sealants, adhesives, and elastomers.[2] The global production of TDI is a large-scale industrial process, with approximately 1.4 billion kilograms produced in the year 2000.[1] Commercial TDI is typically available as a mixture of its 2,4 and 2,6 isomers, most commonly in 80:20 and 65:35 ratios.[1][3]

This technical guide provides a detailed overview of the core manufacturing process for this compound, its principal chemical intermediates, and the associated reaction conditions. The content is tailored for researchers, scientists, and professionals in drug development and related chemical fields, offering in-depth procedural insights and quantitative data.

Core Production Process

The industrial synthesis of TDI is a continuous, multi-step process that begins with toluene.[2][3] The process can be broken down into three primary stages:

-

Nitration: Toluene is nitrated to produce dinitrotoluene (DNT).

-

Hydrogenation: DNT is then reduced to toluenediamine (TDA).

-

Phosgenation: Finally, TDA is treated with phosgene (B1210022) to yield the final product, TDI.[1]

Each of these stages involves specific chemical intermediates and requires carefully controlled conditions to ensure high yield and purity of the desired isomers.

Stage I: Nitration of Toluene to Dinitrotoluene (DNT)

The first stage in TDI production is the electrophilic aromatic substitution of toluene using a nitrating agent. The methyl group on the toluene ring is an activating group, making it approximately 25 times more reactive than benzene.[4] This increased reactivity allows for milder nitration conditions.[3]

Chemical Intermediates and Reactions

The nitration occurs in two steps. First, toluene is mono-nitrated to a mixture of o-, p-, and m-nitrotoluene. Due to the ortho-, para-directing effect of the methyl group, the ortho and para isomers are the major products.[4][5] This mixture is then subjected to a second nitration to yield dinitrotoluene (DNT).[3] The primary isomers formed are 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene.[3][6]

Quantitative Data: Nitration

| Parameter | Value / Condition | Reference |

| First Nitration (Mononitrotoluene) | ||

| Nitrating Acid Composition | 25-30% HNO₃, 55-58% H₂SO₄ | [7] |

| Reaction Temperature | 35-45°C | [7] |

| Isomer Distribution (MNT) | ~63% ortho, 33-34% para, 4% meta | [3][7] |

| Second Nitration (Dinitrotoluene) | ||

| Nitrating Acid Composition | 60% HNO₃, 30% H₂SO₄ | [7] |

| Reaction Temperature | 60-65°C | [7] |

| Isomer Distribution (DNT) | ~80% 2,4-DNT, ~20% 2,6-DNT | [3][6] |

Experimental Protocol: Two-Step Nitration of Toluene

This protocol outlines a laboratory-scale procedure for the nitration of toluene to dinitrotoluene.

Materials:

-

Toluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-water bath

-

Separatory funnel

-

Diethyl ether

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663)

-

Preparation of Nitrating Acid: In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while stirring. Maintain a low temperature throughout the addition.

-

First Nitration (Mononitration):

-

Cool the toluene in a separate reaction flask to below 10°C using an ice-salt bath.

-

Slowly add the prepared nitrating acid dropwise to the cooled toluene over a period of 1.5 to 2 hours. The reaction is highly exothermic; the internal temperature must be maintained below 5°C to prevent over-nitration and side reactions.[8]

-

After the addition is complete, allow the mixture to slowly warm to room temperature while stirring continues for an additional period.

-

-

Work-up (for analysis of MNT):

-

Transfer the reaction mixture to a separatory funnel containing cold water.

-

Extract the organic layer with diethyl ether.

-

Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (venting frequently to release CO₂), and finally with water.[4]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to isolate the mononitrotoluene mixture.

-

-

Second Nitration (Dinitration):

-

Purification: The resulting crude DNT is purified by distillation or crystallization.[3]

Stage II: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA)

The second stage involves the catalytic reduction of the nitro groups on the DNT molecule to amine groups, forming toluenediamine (TDA). This is a standard process in aromatic synthesis.[3]

Chemical Intermediates and Reactions

The mixture of 2,4-DNT and 2,6-DNT is hydrogenated to the corresponding 2,4-TDA and 2,6-TDA isomers. This reaction is typically carried out in the liquid phase using a catalyst.

Quantitative Data: Hydrogenation

| Parameter | Value / Condition | Reference |

| Catalyst | Raney Nickel or Palladium-based catalysts | [3][7] |

| Solvent | Methanol | [3][7] |

| Temperature | ~100°C | [3][7] |

| Pressure | >50 bar (5 MPa) | [3][7] |

| Selectivity to TDA | 98-99% | [3] |

Experimental Protocol: Catalytic Hydrogenation of DNT

This protocol describes a generalized industrial procedure for the reduction of DNT.

Materials:

-

Dinitrotoluene (80:20 mixture of 2,4- and 2,6-isomers)

-

Methanol

-

Raney Nickel or Palladium catalyst

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Reactor Charging: Dissolve the DNT mixture in methanol and charge the solution into a high-pressure autoclave.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 2% by mass of Raney Nickel) to the reactor.[7]

-

Hydrogenation Reaction:

-

Seal the reactor and purge with an inert gas, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 15-20 MPa).[7]

-

Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous agitation to ensure good mixing of reactants and catalyst.[3][7]

-

Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction. The reduction of DNT is quantitative.[3]

-

-

Product Recovery and Purification:

-

Cool the reactor and vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution of TDA in methanol is then subjected to fractional distillation to remove the solvent and purify the TDA isomer mixture.[3]

-

Stage III: Phosgenation of Toluenediamine (TDA) to this compound (TDI)

The final and most critical stage is the reaction of the TDA mixture with phosgene (COCl₂) to form TDI. This step is hazardous due to the extreme toxicity of phosgene and requires stringent safety measures.[2][9] The reaction can be carried out in either the liquid or gas phase.[10]

Chemical Intermediates and Reactions

The reaction proceeds through the formation of intermediate carbamoyl (B1232498) chlorides, which then eliminate hydrogen chloride (HCl) at higher temperatures to form the diisocyanate groups.[3] HCl is a major byproduct of this reaction.[1]

Quantitative Data: Phosgenation

| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation | Reference |

| Solvent | o-dichlorobenzene, chlorobenzene | Inert gas or solvent vapors | [3][9][11] |

| Step 1: Cold Phosgenation | |||

| Temperature | 0-50°C | N/A | [3][12] |

| Intermediates | Carbamyl chlorides, Amine hydrochlorides | Gaseous intermediates | [3] |

| Step 2: Hot Phosgenation | |||

| Temperature | 170-185°C | 300-400°C | [3][9] |

| Residence Time | ~50 minutes | ~20 seconds | [13] |

| Selectivity to TDI (from TDA) | ~97% | Higher yields, >97% | [3][10] |

| Overall Yield (from Toluene) | ~81% (Mitsubishi Process) | Higher than liquid-phase | [3][10] |

Experimental Protocol: Liquid-Phase Phosgenation

This protocol describes a two-step liquid-phase phosgenation process.

Materials:

-

Toluenediamine (TDA)

-

Phosgene (COCl₂)

-

Inert solvent (e.g., o-dichlorobenzene)

-

Dry Hydrogen Chloride (HCl) gas (for salting method)

-

Nitrogen gas

-

Solution Preparation: Dissolve the TDA isomer mixture in an inert solvent like o-dichlorobenzene.

-

Optional Salting Step: To improve yield, the TDA solution can be converted into a slurry of diamine hydrochloride by injecting dry HCl gas before phosgenation. This method can increase the yield to 97%.[7]

-

Cold Phosgenation (Step 1):

-

Hot Phosgenation (Step 2):

-

The mixture from the first stage is continuously fed into a second-stage reactor or "hot phosgenation tower."

-

The temperature is raised to 170-185°C, and the mixture is reacted further with phosgene.[3]

-

At this temperature, the intermediate carbamoyl chlorides decompose, eliminating HCl and forming the final this compound (TDI).

-

-

Product Recovery and Purification:

-

The reaction mixture, containing TDI, solvent, and dissolved HCl, is processed to separate the components.

-

Excess phosgene and HCl are stripped from the solution, often with an inert gas stream, and can be recycled.[3]

-

The crude TDI is then purified by fractional distillation to separate it from the high-boiling solvent and any byproducts.[11]

-

Gas-Phase Phosgenation: Modern TDI plants increasingly favor gas-phase phosgenation. This process involves reacting gaseous TDA and phosgene at high temperatures (300-400°C).[9] It offers significant advantages, including an 80% reduction in solvent use, a 60% reduction in energy consumption, and a drastically shorter reaction time.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How this compound (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 3. Production of this compound (TDI) - Chempedia - LookChem [lookchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. uwosh.edu [uwosh.edu]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. How is TDI synthesized?-Sabtech [sabtechmachine.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.ihs.com [cdn.ihs.com]

- 11. globallcadataaccess.org [globallcadataaccess.org]

- 12. globallcadataaccess.org [globallcadataaccess.org]

- 13. repository.fit.edu [repository.fit.edu]

Long-Term Toluene Diisocyanate Exposure: A Technical Guide to Health Effects and Mechanistic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toluene (B28343) diisocyanate (TDI) is a highly reactive chemical intermediate primarily used in the production of polyurethane foams, coatings, and elastomers.[1][2] Due to its high volatility and reactivity, occupational exposure is a significant health concern.[3] Long-term exposure to TDI is associated with a range of adverse health effects, with the respiratory system being the primary target.[4][5] This technical guide provides an in-depth overview of the potential health consequences of chronic TDI exposure, focusing on respiratory diseases, carcinogenicity, dermal sensitization, and neurological effects. It summarizes key quantitative data from human and animal studies, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to support further research and therapeutic development.

Respiratory Effects

The most well-documented health effect of long-term TDI exposure is occupational asthma, a type of hypersensitivity-induced airway disease.[4][6] Chronic exposure can also lead to a progressive decline in lung function, even in individuals who do not develop sensitization.[3][7]

Occupational Asthma

TDI-induced asthma is characterized by bronchial inflammation, airway hyperresponsiveness, and symptoms such as wheezing, dyspnea, coughing, and chest tightness.[4] These symptoms can persist even after cessation of exposure.[4] The onset of respiratory symptoms may be delayed for several hours after exposure.[7] Sensitization can occur after exposure to TDI levels greater than 0.02 ppm.[3]

Decline in Pulmonary Function

Studies in workers at polyurethane foam manufacturing facilities have shown a significant annual decline in Forced Expiratory Volume in 1 second (FEV₁) and Forced Vital Capacity (FVC), particularly during the initial months of employment, with a mean 8-hour time-weighted average (TWA) TDI level of 0.0012 ppm.[4] However, other studies in TDI manufacturing workers with mean TWA TDI levels of 0.0023 ppm and 0.0042 ppm did not find significant associations between TDI exposure and declines in lung function.[4]

Carcinogenicity

The carcinogenic potential of TDI in humans is a subject of ongoing investigation. The International Agency for Research on Cancer (IARC) has classified TDI as "possibly carcinogenic to humans" (Group 2B), while the U.S. National Toxicology Program (NTP) has classified it as "reasonably anticipated to be a human carcinogen".[7][8]

Animal studies have provided evidence of TDI's carcinogenicity. Oral administration of commercial-grade TDI in corn oil to rats and mice resulted in an increased incidence of various tumors.[5][9] However, inhalation studies in rats and mice at concentrations up to 0.15 ppm did not show a treatment-related increase in tumor incidence.[5][10] Epidemiological studies in workers have not provided conclusive evidence of a causal link between TDI exposure and cancer in humans.[7][11][12] Some studies suggested a possible association with lung cancer in female workers, but confounding factors could not be ruled out.[9][12][13]

Dermal and Ocular Effects

TDI is a known skin and eye irritant.[3][7][14] Direct contact with liquid TDI can cause severe skin burns.[3] Dermal exposure can also lead to skin sensitization, resulting in allergic contact dermatitis.[15][16] While dermal absorption is generally low, it can contribute to respiratory sensitization.[15][16] Eye contact with TDI vapor can cause severe irritation, and splash contact has been reported to lead to glaucoma and iridocyclitis.[2]

Neurological Effects

Evidence for the neurotoxicity of TDI is limited and primarily comes from case reports of acute high-level exposures.[17][18] Symptoms reported after a single severe exposure include euphoria, ataxia, loss of consciousness, headache, difficulty in concentration, poor memory, and confusion.[2][18] Some individuals reported persistent symptoms like poor memory, personality changes, irritability, and depression years after the exposure.[3][18] However, robust evidence from animal studies for primary neurotoxic effects of diisocyanates is lacking.[17] A recent study suggested that TDI exposure could inhibit the proliferation of neurons and promote apoptosis in cultured nerve cells, indicating potential neurodevelopmental toxicity.[19]

Quantitative Data Summary

The following tables summarize quantitative data from human and animal studies on the health effects of long-term TDI exposure.

Table 1: Occupational Exposure Limits and Guidelines

| Organization | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) | Notes |

| OSHA (PEL) | 0.005 ppm (0.04 mg/m³) | 0.02 ppm (0.15 mg/m³) | Permissible Exposure Limit.[20] |

| ACGIH (TLV) | 0.001 ppm | 0.005 ppm | Threshold Limit Value, adopted in 2016.[21] |

| NIOSH (REL) | Lowest Feasible Concentration | - | Recommended Exposure Limit for a potential occupational carcinogen.[22] |

Table 2: Summary of Health Effects from Human and Animal Studies

| Health Effect | Species | Exposure Route | Exposure Level | Duration | Findings | Reference |

| Occupational Asthma | Human | Inhalation | > 0.02 ppm | Chronic | Sensitization and asthmatic symptoms.[3] | |

| Decline in Lung Function | Human | Inhalation | 0.0012 ppm (TWA) | Chronic | Significant annual declines in FEV₁ and FVC.[4] | |

| Carcinogenicity | Rat, Mouse | Oral (gavage) | 30-240 mg/kg/day | 105-106 weeks | Increased incidence of various tumors.[5][9] | |

| Carcinogenicity | Rat, Mouse | Inhalation | 0.05 and 0.15 ppm | ~2 years | No carcinogenic effect observed.[10] | |

| Respiratory Irritation | Mouse | Inhalation | 0.05 and 0.15 ppm | 2 years | Necrotic rhinitis.[23] | |

| Reproductive Toxicity | Rat | Inhalation | 0.3 ppm | 2 generations | No effects on reproductive indices.[5] | |

| Developmental Toxicity | Rat | Inhalation | 0.5 ppm | Gestation | Minimal fetotoxicity with maternal toxicity.[5] |

Experimental Protocols

Chronic Inhalation Carcinogenicity Study in Rats and Mice (Loeser, 1983)

-

Objective: To investigate the long-term toxicity and carcinogenicity of inhaled TDI.

-

Test Substance: 2,4/2,6-toluene-diisocyanate (80/20 mixture).

-

Animals: Groups of male and female rats and mice.

-

Exposure Protocol: Animals were exposed to 0.05 ppm or 0.15 ppm of TDI via inhalation for 6 hours/day, 5 days/week for approximately 2 years.

-

Endpoints Measured: Tumor incidence, mortality, body weight gain, hematology, biochemistry, urinalysis, cytogenicity, and histopathology of the respiratory tract and other tissues.

-

Key Findings: No evidence of a carcinogenic effect was found in either species at the tested concentrations. Signs of respiratory irritation and reduced body weight gain were observed in mice at the highest dose.[10]

Two-Generation Reproductive Toxicity Study in Rats (Tyl et al., 1999b)

-

Objective: To assess the reproductive and developmental toxicity of inhaled commercial-grade TDI.

-

Test Substance: Commercial-grade TDI.

-

Animals: CD rats (F0 and F1 generations).

-

Exposure Protocol: Parental animals were exposed to 0, 0.02, 0.08, or 0.3 ppm TDI for 6 hours/day, 5 days/week during premating, mating, gestation, and lactation.

-

Endpoints Measured: Reproductive indices (e.g., mating, fertility, gestation length), offspring viability, growth, and development. Histopathological examination of the respiratory tract was also conducted.

-

Key Findings: No adverse effects on reproductive indices were observed at the highest exposure concentration of 0.3 ppm, which did induce parental toxicity.[5][23]

Molecular Mechanisms and Signaling Pathways

Long-term TDI exposure can trigger complex cellular and molecular responses, leading to inflammation, oxidative stress, and tissue damage.